An In-depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: Synthesis and Properties
An In-depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylamino-1-phenylethanol is a substituted β-amino alcohol with a chemical structure suggestive of potential pharmacological activity, given its relation to the phenylethanolamine class of compounds. Molecules of this class are known to interact with adrenergic receptors, playing roles as agonists or antagonists, and thus have applications in cardiovascular and respiratory medicine. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological characteristics of 2-Cyclohexylamino-1-phenylethanol, based on available scientific information.
Physicochemical Properties
2-Cyclohexylamino-1-phenylethanol, with the CAS Number 6589-48-6, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. Spectroscopic data from the NIST WebBook, including infrared and mass spectra, are available for this compound, providing valuable information for its identification and characterization.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [2][4][5] |
| Molecular Weight | 219.32 g/mol | [2][4][5] |
| CAS Number | 6589-48-6 | [2][4][5] |
| Melting Point | 89 °C | [1] |
| Boiling Point | 147 °C (at 1 Torr) | [1] |
| Density | 1.04±0.1 g/cm³ (Predicted) | [1] |
| pKa | 13.99±0.20 (Predicted) | [1] |
Synthesis of 2-Cyclohexylamino-1-phenylethanol
The most direct and common method for the synthesis of 2-Cyclohexylamino-1-phenylethanol is through the nucleophilic ring-opening of styrene oxide with cyclohexylamine. This reaction is a classic example of the aminolysis of an epoxide, a versatile and widely used method for the preparation of β-amino alcohols.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of 2-Cyclohexylamino-1-phenylethanol.
Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add an equimolar amount or a slight excess of cyclohexylamine to the solution. The use of an excess of the amine can help to drive the reaction to completion and minimize the formation of diadducts.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted amine and other water-soluble impurities.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 2-Cyclohexylamino-1-phenylethanol.
Spectroscopic Data
The NIST WebBook provides access to the gas-phase infrared (IR) spectrum and the mass spectrum (electron ionization) for 2-Cyclohexylamino-1-phenylethanol.[2][3] These spectra are crucial for the structural confirmation of the synthesized product.
-
Infrared (IR) Spectrum: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic moieties, and C-O and C-N stretching vibrations.
-
Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z 219, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, likely showing loss of water, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-substituted carbon.
Potential Pharmacological Properties and Mechanism of Action
Direct pharmacological studies on 2-Cyclohexylamino-1-phenylethanol are not extensively reported in the public domain. However, its structural similarity to known adrenergic agents allows for informed hypotheses regarding its potential biological activity.
Structural Analogy to Adrenergic Agents
2-Cyclohexylamino-1-phenylethanol belongs to the phenylethanolamine class of compounds. This structural motif is the backbone of many endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic drugs that interact with adrenergic receptors (α and β). The key structural features include a phenyl ring, an ethanolamine side chain, and a substituent on the amino group. The nature of the substituent on the nitrogen atom is a critical determinant of the activity and selectivity for α- and β-adrenergic receptors.
Hypothesized Mechanism of Action: Adrenergic Receptor Interaction
Given its structure, 2-Cyclohexylamino-1-phenylethanol is a strong candidate for interaction with β-adrenergic receptors. The N-cyclohexyl group is a bulky, lipophilic substituent, which often favors interaction with β-adrenoceptors over α-adrenoceptors. It is plausible that this compound acts as a β-adrenergic agonist or antagonist.
-
As a β-Adrenergic Agonist: If it acts as an agonist, it would stimulate the receptor, leading to a cascade of intracellular events mediated by G-proteins and adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). This could lead to physiological responses such as smooth muscle relaxation (e.g., bronchodilation), and increased heart rate and contractility.
-
As a β-Adrenergic Antagonist: Conversely, if it acts as an antagonist (a "beta-blocker"), it would bind to the receptor without activating it, thereby blocking the effects of endogenous catecholamines. This would lead to a decrease in heart rate, blood pressure, and cardiac output.
The following diagram illustrates the general signaling pathway for β-adrenergic receptor activation.
References
- 1. 2-CYCLOHEXYLAMINO-1-PHENYLETHANOL CAS#: 6589-48-6 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. 2-Cyclohexylamino-1-phenylethanol [webbook.nist.gov]
- 5. Sciencemadness Discussion Board - Phenylethanolamine from styrene - Powered by XMB 1.9.11 [sciencemadness.org]


